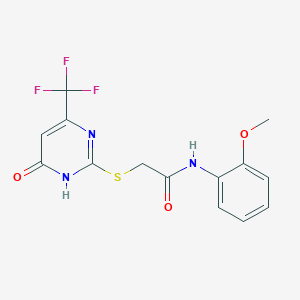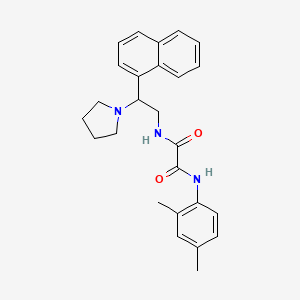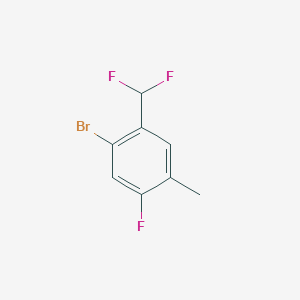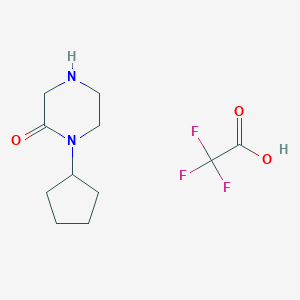
1-Fluorosulfonyloxy-4-(phenylcarbamoyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Fluorosulfonyloxy-4-(phenylcarbamoyl)benzene” is a complex organic compound. It contains a benzene ring, which is a six-membered ring with alternating double bonds, known for its stability and aromaticity . The molecule also contains a fluorosulfonyloxy group (-OSO2F), which is a type of sulfonyl fluoride group known for its reactivity . The phenylcarbamoyl group (-NHCO-C6H5) is another functional group in this compound, which consists of a phenyl group (a benzene ring) attached to a carbamoyl group (-NHCO-).
Chemical Reactions Analysis
The reactivity of “this compound” would be influenced by the presence of the fluorosulfonyloxy and phenylcarbamoyl groups. The fluorosulfonyloxy group is known to be quite reactive and could participate in various chemical reactions .Aplicaciones Científicas De Investigación
Proton Exchange Membranes
The synthesis of fluorinated sulfonated poly(arylene ether)s bearing semi-crystalline structures demonstrates their potential as highly conducting and stable proton exchange membranes. These membranes show significant chemical, mechanical, thermal, and electrochemical stability, making them excellent candidates for replacing commercial membranes in applications such as fuel cells (Dong-Hyeon Kim et al., 2020).
Polymer Solar Cells
The use of indene-C60 bisadduct (ICBA) as an electron-cascade acceptor material in ternary blend polymer solar cells highlights the significance of molecular design in achieving high power conversion efficiency. The incorporation of ICBA provides more routes for charge transfer, demonstrating the role of fluorinated compounds in enhancing solar cell efficiency (Pei Cheng et al., 2014).
Electroluminescent Devices
Blue thermally activated delayed fluorescence materials based on bis(phenylsulfonyl)benzene derivatives are designed for electroluminescent devices. These materials, with very small singlet-triplet splitting energy, achieve a maximum external quantum efficiency of 11.7%, showcasing the potential of fluorinated compounds in the development of efficient electroluminescent devices (M. Liu et al., 2015).
Fluorinating Agents
4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride is highlighted for its high thermal stability and resistance to aqueous hydrolysis. Its diverse fluorination capabilities, including the high-yield fluorination of alcohols, aldehydes, and enolizable ketones, underline the importance of fluorinated reagents in organic synthesis (T. Umemoto et al., 2010).
Photoluminescence Quenching
The study of 1-(2-Hydroxyphenyl)thiourea's photoluminescence property and its quenching by chromium(VI) ions offers insights into the analytical applications of fluorogenic compounds. This property is used for chromium(VI) determination, showcasing the application of specific fluorinated structures in environmental monitoring (A. Sunil et al., 2015).
Mecanismo De Acción
Target of Action
It is known that sulfonyl fluorides, a group to which this compound belongs, have widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .
Mode of Action
The mode of action of 1-Fluorosulfonyloxy-4-(phenylcarbamoyl)benzene involves the generation of fluorosulfonyl radicals . These radicals participate in the synthesis of diverse functionalized sulfonyl fluorides . The process of direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Biochemical Pathways
The compound is involved in the synthesis of sulfonyl fluorides, which are prevalent structural units found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis .
Result of Action
The compound is known to participate in the synthesis of diverse functionalized sulfonyl fluorides .
Propiedades
IUPAC Name |
1-fluorosulfonyloxy-4-(phenylcarbamoyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4S/c14-20(17,18)19-12-8-6-10(7-9-12)13(16)15-11-4-2-1-3-5-11/h1-9H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSYGIQYMYMACA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-propylbenzoate](/img/structure/B2571965.png)
![N-propyl-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2571968.png)
![[5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B2571969.png)


![8-(2-ethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B2571974.png)
![2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2571975.png)
![N-(benzo[d]thiazol-6-yl)-4-isopropoxybenzamide](/img/structure/B2571976.png)
![9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2571977.png)

![[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanamine](/img/structure/B2571979.png)

![N-(2,5-dimethylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2571986.png)
![13-Butyl-8-(2,3-dimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2571987.png)
